Cas no 74630-73-2 (6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-PHENYL-IMIDAZO[2,1-B]THIAZOLE-5-CARBALDEHYDE
- 6-phenyl-Imidazo[2,1-b]thiazole-5-carboxaldehyde
- Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-phenyl-
- F1996-0024
- AB00709638-01
- J-518985
- SCHEMBL4767114
- NSC-315207
- Z56792061
- 2E-127S
- 6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxaldehyde
- 74630-73-2
- MB00744
- NSC315207
- FT-0641531
- EN300-00979
- A838179
- F76798
- AKOS000121662
- 6-phenyl-imidazo21-bthiazole-5-carbaldehyde
- DTXSID50317392
- MFCD00139592
- RRHHDLZBYCPJAW-UHFFFAOYSA-N
- DB-017459
- BBL010367
- ALBB-006783
- STK500438
- 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
-
- MDL: MFCD00139592
- Inchi: 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H
- InChI Key: RRHHDLZBYCPJAW-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C1C=CC=CC=1)=C2C=O
Computed Properties
- Exact Mass: 228.03600
- Monoisotopic Mass: 228.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.36
- Melting Point: 130-132°C
- Refractive Index: 1.715
- PSA: 62.61000
- LogP: 2.87530
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015733-1g |
6-Phenyl-imidazo[2,1-b]thiazole-5-carbaldehyde |
74630-73-2 | 95% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 015733-2.5g |
6-Phenyl-imidazo[2,1-b]thiazole-5-carbaldehyde |
74630-73-2 | 95% | 2.5g |
£52.00 | 2022-03-01 | |
| Alichem | A059002866-1g |
6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde |
74630-73-2 | 95% | 1g |
$237.44 | 2023-09-01 | |
| Chemenu | CM190388-1g |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
74630-73-2 | 95+% | 1g |
$146 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P909500-5g |
6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde |
74630-73-2 | ≥95% | 5g |
4,230.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038038-500mg |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
74630-73-2 | 500mg |
2518.0CNY | 2021-08-03 | ||
| Apollo Scientific | OR52594-1g |
6-Phenyl-imidazo[2,1-b]thiazole-5-carbaldehyde |
74630-73-2 | 1g |
£189.00 | 2024-05-24 | ||
| Apollo Scientific | OR52594-5g |
6-Phenyl-imidazo[2,1-b]thiazole-5-carbaldehyde |
74630-73-2 | 5g |
£546.00 | 2024-05-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038038-5g |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
74630-73-2 | 5g |
11671.0CNY | 2021-07-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038038-1g |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
74630-73-2 | 1g |
3884.0CNY | 2021-07-06 |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Suppliers
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 74630-73-2): A Versatile Heterocyclic Building Block
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 74630-73-2) is a highly specialized heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This unique imidazothiazole derivative features a phenyl group at the 6-position and an aldehyde functionality at the 5-position, making it a valuable chemical building block for various applications.
The molecular structure of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde combines two important heterocyclic systems: the imidazole and thiazole rings. This fusion creates a rigid, planar structure with interesting electronic properties that researchers are exploring for drug discovery applications. The compound's aldehyde group serves as an excellent handle for further chemical modifications through condensation, reduction, or nucleophilic addition reactions.
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both nitrogen and sulfur atoms in the heterocyclic core contributes to the compound's ability to form multiple hydrogen bonds and coordinate with metal ions, properties that are highly valuable in biologically active molecules.
From a synthetic chemistry perspective, 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a key intermediate in the preparation of more complex heterocyclic systems. Researchers have utilized this compound in the synthesis of various pharmacophores, particularly those targeting central nervous system disorders and inflammatory conditions. The compound's versatility stems from its ability to participate in diverse chemical transformations while maintaining the integrity of its core structure.
The growing interest in small molecule therapeutics has increased demand for specialized heterocyclic building blocks like 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. Pharmaceutical companies and academic researchers are particularly interested in its potential applications for neurodegenerative disease research and cancer drug development, areas that represent significant unmet medical needs.
In material science applications, derivatives of imidazo[2,1-b]thiazole have shown promise as organic semiconductors and fluorescent probes. The 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde structure, with its extended π-conjugation system, could potentially be modified to create novel optoelectronic materials for use in organic light-emitting diodes (OLEDs) or sensors.
The synthesis of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step procedures starting from commercially available thiazole derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable practices in chemical manufacturing. Researchers are continuously optimizing the synthetic routes to improve yields and reduce environmental impact.
Analytical characterization of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for its applications in high-value chemical synthesis.
As the pharmaceutical industry continues to explore novel heterocyclic scaffolds, compounds like 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde are becoming increasingly important. Their unique structural features offer opportunities for structure-activity relationship studies and the development of selective bioactive compounds with improved pharmacological profiles.
The future research directions for 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its derivatives may include exploration of their biological activities, development of more efficient synthetic methods, and investigation of their potential in material science applications. With the growing emphasis on personalized medicine and targeted therapies, such specialized building blocks will likely play an increasingly important role in drug discovery pipelines.
For researchers working with 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, proper handling and storage are essential to maintain the compound's stability. While not classified as hazardous under standard conditions, it should be stored in a cool, dry place protected from light to preserve its aldehyde functionality and prevent degradation.
The commercial availability of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has improved in recent years, reflecting its growing importance in medicinal chemistry research. Several specialty chemical suppliers now offer this compound in various quantities, with options for custom synthesis and bulk quantities for scale-up studies.
In conclusion, 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 74630-73-2) represents a valuable heterocyclic building block with diverse applications in pharmaceutical research and specialty chemical synthesis. Its unique structural features and chemical reactivity make it an important tool for scientists developing novel therapeutic agents and functional materials. As research into imidazothiazole chemistry continues to advance, this compound and its derivatives are likely to play an increasingly significant role in addressing current challenges in drug discovery and material science.
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